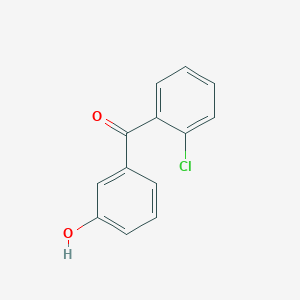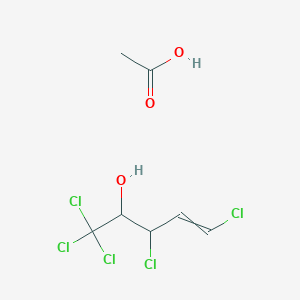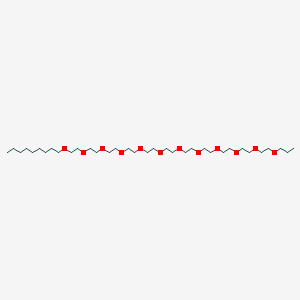
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is a complex organic compound. The name suggests it is a long-chain molecule with multiple ether linkages. Such compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane likely involves multiple steps, including the formation of ether linkages. Common methods for synthesizing ethers include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
Industrial Production Methods
In an industrial setting, the production of such a compound would require large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process might involve continuous flow reactors and the use of catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form peroxides or other oxidized products.
Reduction: Reduction reactions can break the ether linkages, forming alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce peroxides, while reduction could yield alcohols.
Wissenschaftliche Forschungsanwendungen
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological membranes or as a component in drug delivery systems.
Medicine: Could be explored for its potential therapeutic properties or as a carrier for active pharmaceutical ingredients.
Industry: Used in the production of polymers, lubricants, or as a solvent in chemical processes.
Wirkmechanismus
The mechanism of action of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane would depend on its specific application. In biological systems, it might interact with cell membranes or proteins, altering their function. In chemical reactions, it could act as a solvent or reactant, facilitating the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A polymer with multiple ether linkages, used in various industrial and medical applications.
Crown ethers: Cyclic compounds with multiple ether linkages, known for their ability to complex with metal ions.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units, used in the production of polyurethanes and as a lubricant.
Uniqueness
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is unique due to its specific structure and length, which may impart distinct physical and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
63503-11-7 |
|---|---|
Molekularformel |
C34H70O12 |
Molekulargewicht |
670.9 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C34H70O12/c1-3-5-6-7-8-9-10-12-36-14-16-38-18-20-40-22-24-42-26-28-44-30-32-46-34-33-45-31-29-43-27-25-41-23-21-39-19-17-37-15-13-35-11-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
PZYGIKGVRAOIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


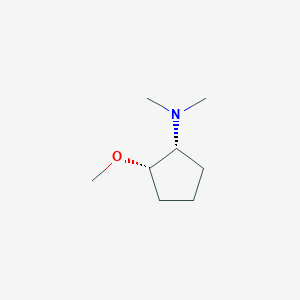
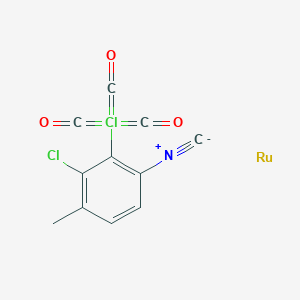
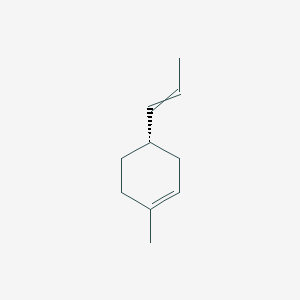

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)
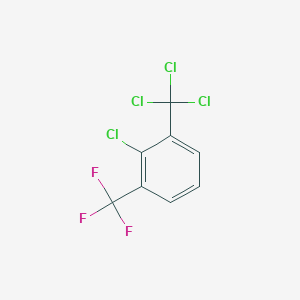

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

